![molecular formula C12H11FN2O2 B2537109 1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1543135-42-7](/img/structure/B2537109.png)
1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
The compound “1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 3-fluorobenzyl group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyrazole ring at the center, with the 3-fluorobenzyl group and the carboxylic acid group attached at the 1 and 5 positions, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorobenzyl group may influence the compound’s polarity, while the carboxylic acid group could potentially allow for hydrogen bonding .
Scientific Research Applications
Fluorescent Tagging for Carbohydrate Analysis
One application of similar compounds involves the use of fluorescent tagging for the sensitive detection of carbohydrates. A study demonstrated the use of a fluorogenic labeling reagent for sugars, allowing the sensitive HPLC-based detection of monosaccharides in complex biological matrices such as blood and milk samples. This technique represents a promising tool for carbohydrate analysis due to its sensitivity and applicability to real-world samples (Cai et al., 2014).
Tautomerism Studies in Heterocyclic Chemistry
Research on pyrazoline structures, which are closely related to the specified compound, showed the ability of these structures to exhibit ring-chain tautomerism. This characteristic is crucial for understanding the reactivity and stability of heterocyclic compounds, which could have implications in drug design and synthesis (Pakalnis et al., 2014).
Metal-Organic Frameworks (MOFs) for Multifunctional Applications
A study utilized a pyrazole-derived acid to create lanthanide metal-organic frameworks (Ln-MOFs), highlighting their stability and potential for applications such as gas capture and catalysis. The frameworks demonstrated efficient luminescence and could quantitatively detect Fe(III) ions, selectively adsorb CO2 over CH4, and catalyze reactions with epoxides and CO2, showcasing their multifunctional utility (Tan et al., 2018).
Synthesis of Heterocyclic Compounds for Biological Activities
Another application involves the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. These compounds were synthesized and explored for their potential biological activities, indicating the role of fluorinated pyrazole derivatives in medicinal chemistry (Eleev et al., 2015).
Crystal Structures and Optical Properties
Research on novel pyrazole derivatives has led to insights into their crystal structures and optical properties. Such studies are crucial for developing materials with specific photophysical characteristics, which could be applied in sensing, imaging, or optoelectronic devices (Jiang et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-5-11(12(16)17)15(14-8)7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQQJSFPTVWKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid |
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